5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121511-67-7
VCID: VC11678069
InChI: InChI=1S/C9H11BClFO3/c1-5(2)15-9-4-8(12)6(10(13)14)3-7(9)11/h3-5,13-14H,1-2H3
SMILES: B(C1=CC(=C(C=C1F)OC(C)C)Cl)(O)O
Molecular Formula: C9H11BClFO3
Molecular Weight: 232.44 g/mol

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid

CAS No.: 2121511-67-7

Cat. No.: VC11678069

Molecular Formula: C9H11BClFO3

Molecular Weight: 232.44 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid - 2121511-67-7

Specification

CAS No. 2121511-67-7
Molecular Formula C9H11BClFO3
Molecular Weight 232.44 g/mol
IUPAC Name (5-chloro-2-fluoro-4-propan-2-yloxyphenyl)boronic acid
Standard InChI InChI=1S/C9H11BClFO3/c1-5(2)15-9-4-8(12)6(10(13)14)3-7(9)11/h3-5,13-14H,1-2H3
Standard InChI Key XNFYHVCPFJIFRD-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1F)OC(C)C)Cl)(O)O
Canonical SMILES B(C1=CC(=C(C=C1F)OC(C)C)Cl)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5-chloro-2-fluoro-4-isopropoxyphenyl)boronic acid, reflects its substitution pattern: a phenyl ring bearing chlorine at position 5, fluorine at position 2, and an isopropoxy group at position 4, with a boronic acid (-B(OH)₂) moiety at position 1 . The SMILES notation CC(C)OC1=C(Cl)C=C(B(O)O)C(F)=C1 encodes this arrangement, highlighting the spatial orientation of substituents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁BClFO₃
Molecular Weight232.45 g/mol
Purity≥95%
CAS Number2121511-67-7
Melting PointNot reported-
SolubilitySoluble in THF, DMSO, ethyl acetate

The absence of melting point data in available literature suggests further experimental characterization is needed.

Electronic and Steric Effects

The electron-withdrawing chloro and fluoro groups enhance the electrophilicity of the boronic acid moiety, facilitating transmetalation in cross-coupling reactions . Conversely, the bulky isopropoxy group introduces steric hindrance, which can modulate reactivity and selectivity in catalytic cycles . This balance of electronic and steric factors makes the compound versatile for synthesizing asymmetrically substituted biaryls.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 5-chloro-2-fluoro-4-isopropoxyphenylboronic acid typically follows a two-step lithiation-borylation sequence, as detailed in analogous boronic acid preparations .

Step 1: Preparation of 4-Bromo-2,6-Difluorotoluene Analogue

In a nitrogen atmosphere, 1-bromo-3,5-difluorobenzene is treated with diisopropylamine lithium at -78°C to generate a phenyl anion, which reacts with methyl iodide to yield 4-bromo-2,6-difluorotoluene . While this intermediate is specific to patent CN103951688A , adapting the protocol by replacing methyl iodide with isopropyl bromide could theoretically produce the isopropoxy-substituted precursor.

Step 2: Boronation Reaction

The brominated intermediate undergoes lithiation with n-butyllithium at -78°C, followed by treatment with triisopropyl borate. Acidic workup (pH 5–6 with HCl) and solvent evaporation yield the crude boronic acid, which is purified via hexane rinsing . This method achieves yields of 70–78% for structurally related compounds .

Table 2: Optimized Reaction Conditions

ParameterValueSource
Temperature-78°C
Lithiating Agentn-Butyllithium (2.6M in hexanes)
Boron SourceTriisopropyl borate
Reaction Time12 hours
Yield70–78% (analogous compounds)

Industrial Production

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

The compound’s boronic acid group enables Suzuki-Miyaura couplings with aryl halides, forming carbon-carbon bonds critical for active pharmaceutical ingredients (APIs). For example, it could serve as a precursor to kinase inhibitors or antipsychotic agents, where fluorinated biaryls enhance metabolic stability . Patent BR112014016048B1 highlights similar boronic esters in synthesizing 4-aminopicolinates, a class of herbicides and pharmaceuticals .

Electronic Materials

In organic electronics, the compound’s fluorine substituents improve charge transport properties in semiconducting polymers. Its use in cross-coupling reactions facilitates the construction of π-conjugated systems for OLEDs and organic photovoltaics .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is unavailable, analogous boronic acids exhibit characteristic peaks:

  • ¹H NMR: Aromatic protons appear as doublets (δ 6.8–7.5 ppm), with isopropoxy methyl groups resonating at δ 1.2–1.4 ppm .

  • ¹³C NMR: Boron-bound carbons show slight deshielding (δ 130–140 ppm) .

High-Performance Liquid Chromatography (HPLC)

Patent CN103951688A reports HPLC purity >98% for related boronic acids using a C18 column and acetonitrile/water mobile phase .

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